molecular formula C12H18N2O3 B13009443 tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate

Cat. No.: B13009443
M. Wt: 238.28 g/mol
InChI Key: BKWSSHQIDJORIP-UHFFFAOYSA-N
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Description

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxypyridine ring, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methoxypyridine-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

Tert-butyl ((3-methoxypyridin-2-yl)methyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a methoxypyridine moiety. The compound's molecular formula is C11H16N2O3C_{11}H_{16}N_{2}O_{3} with a molecular weight of approximately 239.28 g/mol. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits binding affinity with various enzymes and receptors, which may inhibit their activity. Such interactions are crucial for understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
  • Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions, possibly due to their ability to modulate amyloid beta aggregation, a hallmark of Alzheimer's disease .
  • Anticancer Potential : The compound's structural similarities to other biologically active carbamates suggest potential anticancer properties. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines .

Structure-Activity Relationships

The structure of this compound allows for diverse reactivity and biological interactions. The presence of both methoxy and carbamate groups is significant for its biochemical properties. Comparative studies with similar compounds reveal that modifications in the pyridine ring can significantly alter biological activity:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamateC12H16N2O3Contains a cyano group, enhancing reactivity
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateC12H16BrN2O3Incorporates bromine, potentially altering biological activity
Tert-butyl N-[1-(4-pyridyl)methyl]carbamateC12H16N2O3Features a different pyridine substitution pattern

The unique arrangement of functional groups in this compound may confer distinct biochemical properties compared to these derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Neuroprotection Against Amyloid Beta : In a study evaluating neuroprotective agents, compounds structurally related to this compound showed moderated protective activity in astrocytes stimulated with amyloid beta 1-42. This suggests that similar structures may mitigate neurodegeneration associated with Alzheimer's disease .
  • Antiproliferative Activity : Research on carbamate derivatives has demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings indicate that this compound could be further investigated for its potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl N-[(3-methoxypyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-10(16-4)6-5-7-13-9/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSSHQIDJORIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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